2-Hydroxybenzimidazole-d4
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Description
2-Hydroxybenzimidazole-d4 is a labelled analogue of 2-Hydroxybenzimidazole . It is used as an intermediate in the industry and is a metabolite of the neuroleptic, Droperidol .
Synthesis Analysis
The synthesis of benzimidazoles, including this compound, has been a topic of research. A paper titled “Design, Synthesis, and In Vitro Evaluation of Hydroxybenzimidazole-Donepezil Analogues as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease” discusses the synthesis of Hydroxybenzimidazole-Donepezil analogues . Another paper titled “Recent advances in the synthesis of benzimidazol (on)es via rearrangements of quinoxalin (on)es” discusses the synthesis of benzimidazoles .Molecular Structure Analysis
The molecular formula of this compound is C7H2D4N2O . The molecular weight is 138.16 . A paper titled “Structure of 2-hydroxybenzimidazole” discusses the crystal and molecular structure of 2-hydroxybenzimidazole .Chemical Reactions Analysis
A paper titled “N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions” discusses the use of N-Hydroxybenzimidazole in direct C–H functionalization reactions .Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is solid . The molecular formula is C7H2D4N2O and the molecular weight is 138.16 .Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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